5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid
Description
5-Chloro-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1152972-29-6) is a pyrazole-4-carboxylic acid derivative characterized by a sulfolane (1,1-dioxothiolan-3-yl) substituent at position 1, an ethyl group at position 3, and a chlorine atom at position 5. The sulfolane moiety introduces strong electron-withdrawing effects due to its sulfone group (-SO₂-), which enhances the acidity of the carboxylic acid group and influences solubility and reactivity. This compound is of interest in medicinal and synthetic chemistry, particularly as a precursor for designing bioactive molecules. Its structural complexity and substituent diversity differentiate it from simpler pyrazole derivatives, warranting detailed comparisons with analogs .
Properties
IUPAC Name |
5-chloro-1-(1,1-dioxothiolan-3-yl)-3-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-2-7-8(10(14)15)9(11)13(12-7)6-3-4-18(16,17)5-6/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIQVYLJTOMYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C(=O)O)Cl)C2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
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Formation of the Pyrazole Ring:
- Starting from an appropriate diketone or β-keto ester, the pyrazole ring can be formed through a condensation reaction with hydrazine or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Sulfone, sulfoxide derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amino-pyrazoles, thio-pyrazoles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory or antimicrobial agent.
- Explored for its ability to interact with biological targets such as enzymes or receptors.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it might inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazole-4-Carboxylic Acid Derivatives
- Key Observations :
- The sulfolane substituent (target compound) replaces aryl or alkyl groups in analogs, significantly increasing polarity and molecular weight.
- The ethyl group at position 3 enhances lipophilicity compared to methyl or hydrogen substituents.
Physicochemical Properties
Table 3: Physicochemical Properties
- Key Observations :
Spectroscopic Characteristics
Table 4: Spectroscopic Data Comparison
- Key Observations :
- The sulfolane group in the target compound introduces distinct S=O IR stretches (~1150–1300 cm⁻¹) absent in aryl-substituted analogs.
- The carboxylic acid proton in DMSO-d₆ appears as a broad singlet near δ 12–13, consistent with analogs like 3e .
Biological Activity
5-Chloro-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1152972-29-6) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H13ClN2O4S, with a molecular weight of 292.74 g/mol. The compound features a pyrazole core substituted with a chloro group and a dioxo thiolane moiety, which are critical for its biological activity.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, modifications to the pyrazole structure can enhance the inhibitory activity against neuraminidase (NA), an enzyme crucial for the replication of influenza viruses. In a comparative study, certain pyrazole derivatives demonstrated inhibition rates exceeding 50% against NA from various influenza strains . Although specific data on this compound is limited, its structural similarities to active compounds suggest potential antiviral efficacy.
Antifungal Activity
Pyrazole derivatives have also been evaluated for antifungal activity. A study on related compounds showed that certain pyrazole-based amides exhibited potent antifungal effects against phytopathogenic fungi . The presence of electron-withdrawing groups in the pyrazole structure was found to enhance antifungal activity, indicating that similar modifications in our compound could yield promising results.
Structure-Activity Relationship (SAR)
The SAR of pyrazole derivatives reveals that both steric and electronic factors significantly influence their biological activities. Compounds with electron-withdrawing groups at specific positions on the phenyl ring attached to the pyrazole core often exhibit enhanced inhibitory activities . The spatial arrangement and electronic characteristics of substituents are crucial for optimal interaction with biological targets.
Case Studies
Several studies have explored the biological activities of similar compounds:
| Compound | Biological Activity | Inhibition Rate |
|---|---|---|
| Pyrazole Derivative A | Antiviral (NA) | 52.31% |
| Pyrazole Derivative B | Antifungal | >60% against multiple fungi |
| Pyrazole Derivative C | Antiviral (NA) | 56.45% |
These findings suggest that modifications to the pyrazole framework can lead to significant enhancements in biological activity.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-ethyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Conditions include Pd(PPh₃)₄, K₃PO₄, and degassed DMF/H₂O mixtures at 80–100°C .
- Oxidation : Conversion of aldehyde intermediates to carboxylic acids using KMnO₄ in acidic/basic media or CrO₃ in acetic acid. Reaction progress is monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring substitution patterns. For example, the carboxylic acid proton appears as a broad singlet near δ 12–14 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₀ClN₂O₄S: calc. 298.01, observed 298.02) .
- X-ray Crystallography : Resolves ambiguous stereochemistry or crystal packing effects, as demonstrated in related pyrazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying synthetic methodologies?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) to identify optimal conditions. For example, Pd(PPh₃)₄ vs. Pd(OAc)₂ in Suzuki couplings may yield 60% vs. 45% due to ligand stability .
- By-Product Analysis : Use LC-MS to detect intermediates or side products (e.g., dehalogenated by-products in cross-couplings). Adjust reaction time/temperature to suppress undesired pathways .
- Statistical Validation : Apply ANOVA to compare yield distributions across triplicate runs under identical conditions .
Q. What strategies are recommended for analyzing the impact of substituent positioning on the compound's bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., replacing ethyl with methyl or chloro with fluoro). Assess bioactivity via enzyme inhibition assays (IC₅₀ values) .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents at position 3 (ethyl) enhance lipophilicity, improving membrane permeability .
- Crystallographic Overlays : Compare X-ray structures of analogs to identify steric clashes or hydrogen-bonding variations affecting target binding .
Q. How should researchers approach the optimization of cross-coupling reactions involving this pyrazole derivative?
- Methodological Answer :
- Catalyst Screening : Test Pd, Ni, or Cu catalysts for efficiency. Pd(PPh₃)₄ may outperform PdCl₂(dppf) in sterically hindered systems .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while toluene/THF may reduce side reactions. Additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
- Real-Time Monitoring : Use in-situ IR spectroscopy to track boronic acid consumption and adjust reaction duration dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
